(3-{[(tert-Butoxy)carbonyl]amino}-2-fluorophenyl)boronic acid
Description
(3-{[(tert-Butoxy)carbonyl]amino}-2-fluorophenyl)boronic acid (CAS: 2246573-76-0) is a fluorinated arylboronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a fluorine atom at the 2-position of the phenyl ring. Its molecular formula is C₁₁H₁₄BFNO₄, with a molecular weight of 261.05 g/mol .
Properties
IUPAC Name |
[2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-8-6-4-5-7(9(8)13)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKSNKVNRPSQNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)NC(=O)OC(C)(C)C)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-{[(tert-Butoxy)carbonyl]amino}-2-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Boc-protected amino group: The starting material, 2-fluoroaniline, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected 2-fluoroaniline.
Borylation: The Boc-protected 2-fluoroaniline is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3-{[(tert-Butoxy)carbonyl]amino}-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and organic solvents (e.g., DMF).
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Boronic acids, including (3-{[(tert-Butoxy)carbonyl]amino}-2-fluorophenyl)boronic acid, have been studied for their potential in cancer therapy. Their ability to form reversible covalent bonds with specific targets makes them suitable for designing inhibitors that can selectively target cancer cells. Research indicates that modifications in the boronic acid structure can enhance its selectivity and efficacy against various cancer types .
Mechanism of Action
The mechanism often involves the inhibition of proteasome activity or the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, studies have demonstrated that certain boronic acids can inhibit proteasome function, leading to apoptosis in cancer cells.
Organic Synthesis
Reagents in Cross-Coupling Reactions
this compound is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds which are crucial in pharmaceuticals and agrochemicals .
Functionalization of Aromatic Compounds
The compound can serve as a building block for the functionalization of aromatic systems. Its boron atom can interact with various nucleophiles or electrophiles, enabling the introduction of diverse functional groups into aromatic rings, which is vital for developing new materials and biologically active compounds.
Biological Studies
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has shown moderate activity against various pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values obtained from studies suggest its potential as a lead compound in developing new antimicrobial agents .
Biochemical Pathways Exploration
This compound's interactions with biological systems are being explored to understand its effects on biochemical pathways. For example, it may modulate inflammatory responses by inhibiting specific kinases involved in these pathways, suggesting therapeutic applications for conditions like rheumatoid arthritis.
Case Study 1: Anticancer Efficacy
A study investigated the anticancer properties of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, highlighting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Properties
In vitro studies assessed the antimicrobial activity against Candida albicans and Escherichia coli. The compound demonstrated effective inhibition at higher concentrations, suggesting its utility as an antimicrobial agent in clinical settings.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant reduction in cell viability |
| Antimicrobial | Moderate activity against specific pathogens |
| Inflammatory Modulation | Potential inhibition of inflammatory pathways |
Table 2: Synthesis Applications
| Application | Description |
|---|---|
| Cross-Coupling | Used as a reagent in Suzuki-Miyaura reactions |
| Functionalization | Enables introduction of functional groups |
Mechanism of Action
The mechanism of action of (3-{[(tert-Butoxy)carbonyl]amino}-2-fluorophenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes such as serine proteases. The Boc-protected amino group provides stability and prevents unwanted side reactions during synthesis .
Comparison with Similar Compounds
Positional Isomers of Fluorine and Boc-Amino Groups
The position of substituents significantly impacts physicochemical properties and reactivity. Key analogues include:
Halogen-Substituted Analogues
Chlorine and bromine substituents alter electronic and steric profiles:
Methoxy- and Trifluoromethyl-Substituted Analogues
Electron-donating and -withdrawing groups influence reactivity and applications:
- Biological Activity : Methoxy groups (electron-donating) may reduce antibacterial efficacy compared to electron-withdrawing fluorine, as seen in trifluoromethoxy phenylboronic acids .
Key Research Findings
Physicochemical Properties
- Solubility : The Boc group increases hydrophobicity, reducing aqueous solubility compared to unsubstituted 3-fluorophenylboronic acid .
- Acidity: Fluorine’s electron-withdrawing effect lowers the pKa of the boronic acid (~8.5–9.0), enhancing reactivity in basic Suzuki conditions vs. non-fluorinated analogues (pKa ~9.5–10.0) .
Reactivity in Cross-Coupling Reactions
- The 2-fluoro substituent improves regioselectivity in couplings due to directed ortho-metalation effects.
- Steric hindrance from the Boc group may necessitate higher catalyst loadings or longer reaction times compared to smaller substituents (e.g., methoxy) .
Biological Activity
(3-{[(tert-Butoxy)carbonyl]amino}-2-fluorophenyl)boronic acid, with the CAS number 2246573-76-0, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound is characterized by its unique structure that includes a fluorinated phenyl ring and a tert-butoxycarbonyl (Boc) group, which may influence its pharmacological properties.
- Molecular Formula : C11H15BFNO4
- Molecular Weight : 237.06 g/mol
- Structural Features : The presence of the boronic acid functional group is crucial for its biological interactions, particularly in enzyme inhibition and molecular recognition processes.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of enzyme inhibition and potential therapeutic applications. Boronic acids are known to interact with various biological targets, including proteases and kinases, making them valuable in drug development.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, boronic acids can act as inhibitors of serine proteases and certain kinases, which are pivotal in cancer progression and inflammatory diseases.
Case Studies and Research Findings
- Inhibition of Kinases : A study demonstrated that phenylboronic acid derivatives can selectively inhibit kinases involved in cellular signaling pathways. The structural modifications, such as the introduction of the Boc group, were found to enhance selectivity and potency against specific kinase targets .
- Anti-inflammatory Activity : In vivo studies have shown that related boronic acids can reduce inflammation markers in animal models. This suggests that this compound may have potential as an anti-inflammatory agent .
- Anticancer Properties : The compound's ability to inhibit key enzymes involved in cancer metabolism was highlighted in a recent publication, indicating its potential role as an anticancer therapeutic. The introduction of the fluorine atom may enhance its interaction with target enzymes, improving efficacy .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 2246573-76-0 |
| Molecular Formula | C11H15BFNO4 |
| Molecular Weight | 237.06 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| H-bond Donors | 3 |
| H-bond Acceptors | 4 |
The mechanism by which this compound exerts its biological effects likely involves the reversible formation of covalent bonds with target proteins. This characteristic is typical of boronic acids, allowing them to modulate enzyme activity through competitive inhibition.
Q & A
Q. Methodological Approach :
Q. Experimental Design :
- Target Binding Assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to HCV NS5B polymerase .
- SAR Studies : Modify the fluorophenyl or Boc group to enhance potency. For example, replacing tert-butyl with smaller groups (e.g., cyclopropane) reduces steric hindrance but may lower metabolic stability .
How should researchers address contradictions in reactivity data during cross-coupling reactions?
Case Study : Inconsistent yields in Suzuki-Miyaura couplings may arise from:
Q. Troubleshooting Table :
| Issue | Solution | Reference |
|---|---|---|
| Low coupling yield | Switch catalyst to PdCl₂(dppf) | |
| Boc deprotection | Reduce reaction temperature to 60°C | |
| Boronic acid degradation | Store at -20°C in sealed, argon-flushed vials |
What computational tools are recommended for predicting the compound’s interactions with biological targets?
Q. Advanced Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to HCV polymerase. The fluorophenyl group often occupies a hydrophobic pocket near Val⁴⁹⁸ .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability. Focus on hydrogen bonds between the boronic acid and Asp³¹⁸ .
Validation : Compare computational predictions with SPR or crystallographic data (PDB IDs: 6XQB, 7KQ3) .
How does the Boc group’s stability under acidic conditions impact reaction design?
Basic Consideration :
The Boc group is labile under strong acids (e.g., TFA). Avoid acidic workup conditions; use neutral buffers during purification .
Advanced Strategy :
For deprotection, employ TFA/DCM (1:4) at 0°C for 15 min. Quench with cold ether to isolate the free amine .
What are the best practices for handling hygroscopic boronic acid derivatives?
Q. Methodological Guidance :
- Storage : -20°C in argon-sealed vials with desiccants (silica gel) .
- Weighing : Perform in a glovebox or under nitrogen flow.
- Solubility : Pre-dissolve in DMSO (10 mM stock) for biological assays to avoid precipitation .
How can researchers differentiate this compound from structurally similar boronic acids in mixed reaction systems?
Q. Analytical Strategy :
- LC-MS/MS : Use MRM transitions specific to the compound (e.g., m/z 281.1 → 164.0 for the Boc fragment).
- ¹⁹F NMR : Unique fluorine chemical shift (~-115 ppm for C2-F) distinguishes it from analogs .
What are the ethical and safety considerations for in vivo studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
